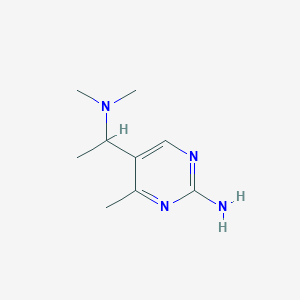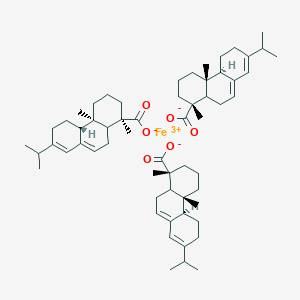
Iron triabietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron triabietate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a coordination complex where iron is bonded to three abietate ligands. Abietate is derived from abietic acid, a naturally occurring resin acid found in rosin. The compound’s structure and properties make it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron triabietate can be synthesized through a reaction between iron salts and abietic acid. One common method involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding abietic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iron triabietate undergoes various chemical reactions, including:
Oxidation: The iron center in the compound can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can convert iron(III) to iron(II), altering the compound’s properties.
Substitution: Ligands in the this compound complex can be substituted with other ligands, resulting in new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction medium.
Major Products Formed:
Oxidation: Oxidized forms of this compound with different oxidation states.
Reduction: Reduced forms of the compound, potentially with altered magnetic and electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Iron triabietate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: this compound is investigated for its use in materials science, particularly in the development of new magnetic materials and coatings.
Wirkmechanismus
Iron triabietate can be compared with other iron coordination complexes, such as:
Iron(III) acetylacetonate: Similar in its coordination environment but differs in ligand structure and reactivity.
Iron(III) chloride: A simpler iron salt with different solubility and reactivity properties.
Iron(III) citrate: Another coordination complex with distinct biological and chemical applications.
Uniqueness: this compound’s uniqueness lies in its combination of iron and abietate ligands, which impart specific properties such as solubility, stability, and reactivity. The natural origin of abietate also makes it an attractive compound for green chemistry applications.
Vergleich Mit ähnlichen Verbindungen
- Iron(III) acetylacetonate
- Iron(III) chloride
- Iron(III) citrate
- Iron(III) oxalate
- Iron(III) nitrate
Eigenschaften
Molekularformel |
C60H87FeO6 |
|---|---|
Molekulargewicht |
960.2 g/mol |
IUPAC-Name |
(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17?,19+,20+;/m000./s1 |
InChI-Schlüssel |
OFFKQZOHDWKCMB-BUWVSPPGSA-K |
Isomerische SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Fe+3] |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12836707.png)
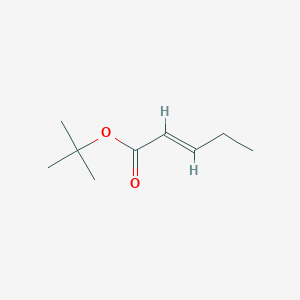
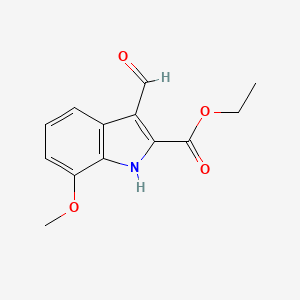
![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
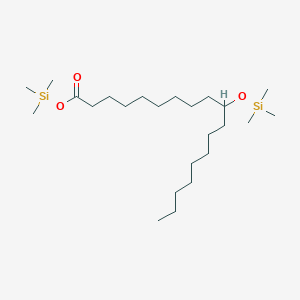

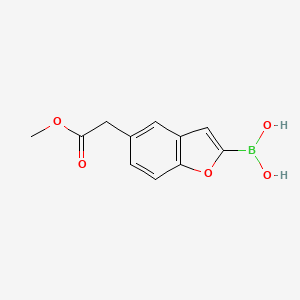
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
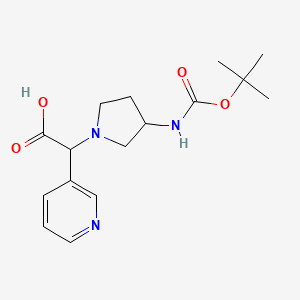
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
